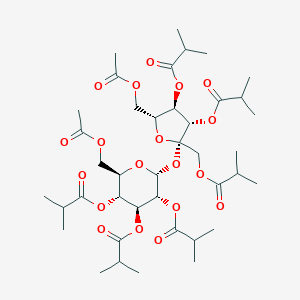

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

Description

Properties

IUPAC Name |

[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBZIJCDDCNRC-SWTLDUCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027035 | |

| Record name | Saccharose acetate isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear semi-solid or 90% solution in ethanol; [Hawley] Light yellow viscous liquid; [MSDSonline] | |

| Record name | Sucrose acetate isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.146 @ 25 °C/25 °C | |

| Record name | SUCROSE ACETATE ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5657 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR SEMI-SOLID | |

CAS No. |

126-13-6 | |

| Record name | Sucrose acetate isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharose acetate isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose di(acetate) hexaisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSE ACETATE ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5657 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Mechanism and Catalysis

The esterification mechanism proceeds via nucleophilic acyl substitution, where hydroxyl groups on sucrose attack the electrophilic carbonyl carbons of the anhydrides. Organic acid salts, such as sodium acetate or potassium isobutyrate, act as catalysts by deprotonating sucrose hydroxyls, enhancing their nucleophilicity. The general reaction schema is:

The stoichiometric ratio of acetic anhydride to isobutyric anhydride determines the distribution of acetyl (A) and isobutyryl (IB) groups on the sucrose backbone. For the target compound (A:IB = 2:6), a molar ratio of 1:3 between acetic and isobutyric anhydrides is typically employed.

Key Reaction Parameters

Optimal conditions for high yield and selectivity include:

-

Temperature : 95–120°C to balance reaction rate and minimize decomposition.

-

Catalyst loading : 0.01–0.1 molfraction of organic acid salts relative to sucrose.

-

Reaction time : 1.0–2.5 hours, ensuring complete conversion without side reactions.

The table below summarizes experimental parameters from patent embodiments:

| Parameter | Example 1 | Example 4 | Target Compound Requirements |

|---|---|---|---|

| Acetic anhydride (mol) | 0.2 | 0.15 | 0.1–0.3 |

| Isobutyric anhydride (mol) | 1.0 | 0.8 | 0.7–0.9 |

| Catalyst (mol) | 0.05 | 0.06 | 0.005–0.3 |

| Temperature (°C) | 120 | 110 | 95–120 |

| Yield (%) | 85–95 | 85–95 | >85 |

Purification and Isolation Techniques

Post-synthesis purification is critical to remove unreacted reagents and byproducts. The patented method avoids toxic solvents, instead employing:

-

Decolorization : Activated carbon or acidic earth adsorbs colored impurities.

-

Distillation : Reduced-pressure distillation removes residual acetic acid, isobutyric acid, and unreacted anhydrides.

-

Washing : Hot water (40–60°C) eliminates residual acids and catalyst ions.

-

Dehydration : Vacuum drying at 60–100°C yields the final product as a viscous liquid or semi-solid.

Industrial Scalability and Environmental Considerations

The patented method’s solvent-free approach and water-based purification align with green chemistry principles, reducing hazardous waste and operational costs. Scalability is facilitated by:

-

Continuous distillation systems for large-volume processing.

-

Automated temperature control to maintain reaction consistency.

Comparative Analysis with Traditional Methods

Conventional SAIB synthesis often employs toxic solvents (e.g., toluene) for extraction, introducing residual contaminants unsuitable for food or pharmaceutical applications. The patented method’s elimination of organic solvents and high yields (>85%) make it superior for producing food-grade and pharmaceutical-grade esters .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like iodomethane and sodium azide.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and aldehydes.

Substitution: Introduction of various functional groups such as halides and amines.

Scientific Research Applications

Food Science

SAIB is primarily utilized as a food additive due to its ability to enhance texture and flavor perception in food products. Key applications include:

- Texture Improvement : SAIB mimics fat-like textures in low-fat spreads, ice creams, and confections, improving mouthfeel and stability.

- Sweetness Enhancement : It enhances sweetness perception while masking undesirable flavors in various formulations.

Cosmetics

In the cosmetic industry, SAIB serves multiple roles:

- Emollient Properties : It improves the spreadability and texture of cosmetic formulations.

- Humectant Functionality : SAIB attracts and retains moisture in skin care products such as moisturizers and lotions.

Pharmaceuticals

Research indicates that SAIB may have potential therapeutic applications due to its biological activities:

- Biological Interactions : Studies have shown that SAIB interacts with various biological macromolecules, which could lead to novel pharmaceutical applications.

- Stability Studies : Understanding the stability of SAIB in biological systems is crucial for its application in drug formulations.

Case Study 1: Food Product Development

A study conducted by researchers aimed at developing a low-fat ice cream product using SAIB demonstrated that the incorporation of this compound significantly improved the sensory attributes such as creaminess and overall acceptability compared to traditional formulations.

Case Study 2: Cosmetic Formulation

In a formulation study for a moisturizing lotion, SAIB was included as an emollient. The results indicated enhanced skin feel and moisture retention compared to control samples without SAIB.

Case Study 3: Pharmacokinetics

Research on the pharmacokinetic properties of SAIB revealed its potential role in enhancing drug solubility and stability when used in oral formulations. This study utilized reverse-phase HPLC for analysis .

Mechanism of Action

The mechanism by which alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: α-D-Glucopyranoside, β-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

- Synonyms: Sucrose Diacetate Hexaisobutyrate, 6-Acetate 2,3,4-tris(2-methylpropanoate) .

- CAS No.: 126-13-6 .

- Molecular Formula : C₄₀H₆₂O₁₉.

- Molecular Weight : 846.91 g/mol .

Structural Features: This compound is a highly esterified derivative of sucrose. The glucose moiety (α-D-glucopyranoside) is substituted with one acetate group, while the fructose moiety (β-D-fructofuranosyl) carries five isobutyrate (2-methylpropanoate) groups and one additional acetate .

Physical Properties :

- Appearance : Colorless to pale yellow liquid.

- Density : 1.2 ± 0.1 g/cm³.

- Melting Point : −83 °C.

- Boiling Point : 78 °C.

- Refractive Index : 1.500 .

Applications :

Primarily used in pharmaceuticals and food industries as a stabilizer or plasticizer due to its low volatility and high ester content .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Degree of Esterification : The target compound has eight ester groups (2 acetate + 6 isobutyrate), making it more hydrophobic than less-esterified derivatives like tetra-O-acetyl sucrose (4 acetyl groups) .

- Functional Diversity: Curculigoside and Bacopaside II (CAS 382146-66-9, MW 929.10) incorporate aromatic or terpenoid moieties, enabling biological activity absent in the target compound .

Physicochemical Properties

Insights :

- The target compound’s low water solubility and high molecular weight make it suitable for non-polar industrial applications, unlike α,β-trehalose, which is hydrophilic and used in biologics .

- Compared to the tetra-O-acetyl derivative, the hexaisobutyrate structure enhances thermal stability due to bulkier isobutyrate groups .

Biological Activity

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a complex carbohydrate compound with potential biological activities. Its structure comprises a glucopyranoside and fructofuranosyl moiety, which are linked through glycosidic bonds. This compound is of interest in various fields including food science, pharmacology, and biotechnology due to its functional properties.

- Molecular Formula : C18H32O16

- Molar Mass : 504.43708 g/mol

- CAS Number : 562-68-5

Biological Activity

The biological activity of this compound can be examined through several mechanisms and applications:

- Prebiotic Effects :

-

Antioxidant Properties :

- Some research indicates that oligosaccharides derived from glucopyranosides exhibit antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

- Enzymatic Activity :

Case Study 1: Prebiotic Potential

A study investigated the effects of beta-D-fructofuranosyl alpha-D-glucopyranoside on gut microbiota. The results indicated a significant increase in the population of beneficial bacteria when administered to subjects over a four-week period. This suggests its potential as a dietary supplement for enhancing gut health.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that alpha-D-glucopyranoside exhibits significant scavenging activity against free radicals. The compound's antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response that could be beneficial for therapeutic applications against oxidative stress-related diseases.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.